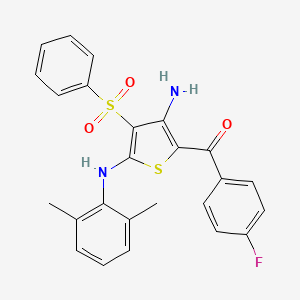

3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Description

3-(Benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a synthetic thiophene derivative featuring a central thiophene ring substituted with a benzenesulfonyl group at position 3, a 4-fluorobenzoyl moiety at position 5, and a 2,6-dimethylphenyl-diamine group at positions 2 and 2.

The compound’s design incorporates electron-withdrawing (benzenesulfonyl, fluorobenzoyl) and bulky (2,6-dimethylphenyl) substituents, which may enhance metabolic stability and receptor-binding specificity. Such structural features are common in kinase inhibitors and antimicrobial agents, as seen in related compounds targeting tyrosine kinases or microbial enzymes .

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-15-7-6-8-16(2)21(15)28-25-24(33(30,31)19-9-4-3-5-10-19)20(27)23(32-25)22(29)17-11-13-18(26)14-12-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLINRNNXZFPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. Common synthetic routes may include:

Sulfonylation: Introduction of the benzenesulfonyl group.

Amination: Incorporation of the 2,6-dimethylphenylamine moiety.

Acylation: Addition of the 4-fluorobenzoyl group.

Cyclization: Formation of the thiophene ring.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and automated reactors might be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could convert the sulfonyl group to a sulfide.

Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the thiophene ring or aromatic groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

Anti-inflammatory Properties

Thiophene-based compounds, including the one , have been studied for their anti-inflammatory effects. Research indicates that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. For instance, certain thiophene derivatives have shown significant inhibitory activity against the 5-lipoxygenase enzyme with an IC50 value of 29.2 µM . The presence of specific substituents such as methyl and methoxy groups enhances their anti-inflammatory potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, some thiophene compounds have been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in models of inflammation .

Antimicrobial Effects

Research has indicated that thiophene-based compounds exhibit antimicrobial activity against various pathogens. In vitro studies have reported that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Modifications at specific positions on the thiophene ring or substituents can significantly influence biological activity. For instance, introducing electron-withdrawing groups or varying alkyl substitutions can enhance potency against targeted biological pathways or improve solubility profiles for better bioavailability .

Material Science Applications

Beyond biological applications, compounds like 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine are being explored in material science. Their unique electronic properties make them suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune their electronic characteristics through chemical modifications opens avenues for developing advanced materials with specific functionalities.

Case Study 1: Anti-inflammatory Screening

A study evaluated various thiophene derivatives for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that certain compounds exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin . This underscores the potential of thiophene derivatives as alternatives or adjuncts to existing anti-inflammatory therapies.

Case Study 2: Anticancer Activity Assessment

In another research effort, a series of thiophene derivatives were tested against different cancer cell lines. The findings revealed that modifications at the 5-position of the thiophene ring led to enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of specific substituents in mediating apoptosis and inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

Key Observations :

Table 3: Functional Group Impact on Activity

Key Observations :

- The 2,6-dimethylphenyl group in the target compound likely improves selectivity for kinases or receptors with hydrophobic pockets, similar to bulky substituents in kinase inhibitors like S4N and S4T .

- The benzenesulfonyl group’s role in enzyme inhibition (e.g., carbonic anhydrase) is well-documented in triazole derivatives , suggesting analogous mechanisms in the target compound.

Biological Activity

The compound 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as a thiophene ring substituted with various functional groups that enhance its biological activity. The presence of the benzenesulfonyl and fluorobenzoyl groups is particularly significant for its interaction with biological targets.

Thiophene derivatives, including this compound, have been studied for their ability to modulate various biological pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : Thiophene derivatives often act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. For instance, compounds similar to this one have shown IC50 values as low as 6 µM against 5-LOX, indicating potent anti-inflammatory properties .

- Antioxidant Activity : The compound's structure suggests potential antioxidant capabilities. Similar thiophene derivatives have demonstrated significant antioxidant potency comparable to ascorbic acid in various assays .

Anti-inflammatory Activity

Research indicates that thiophene-based compounds can significantly reduce inflammation by modulating cytokine expression. For example, compounds in this class have been shown to downregulate TNF-α and IL-6 levels in vitro .

Anticancer Potential

Some studies suggest that thiophene derivatives may exhibit anticancer activity by inducing apoptosis in cancer cell lines. For instance, structural modifications in related thiophenes have led to increased cytotoxicity against MCF-7 breast cancer cells .

Antimicrobial Properties

The compound may also possess antimicrobial properties. Similar thiophene derivatives have shown moderate antifungal activity against strains such as Candida albicans, with MIC values indicating effectiveness comparable to established antifungals like ketoconazole .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is heavily influenced by their structural components. The presence of electronegative substituents like fluorine enhances lipophilicity and thus improves the compound's ability to penetrate biological membranes and interact with targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.